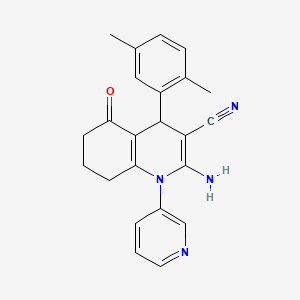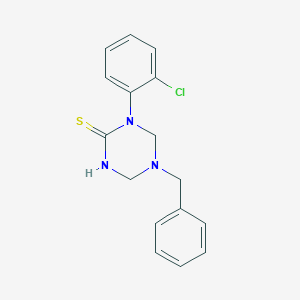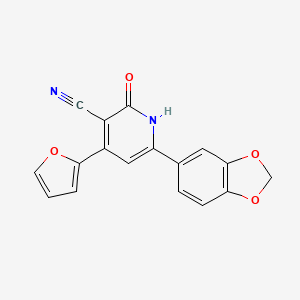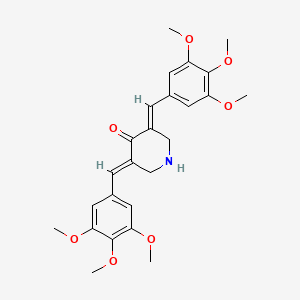![molecular formula C19H18ClNO5S B15001835 Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate](/img/structure/B15001835.png)
Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using chlorobenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-[N-(4-CHLOROPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETATE
- ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]BENZOATE
Uniqueness
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C19H18ClNO5S |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
ethyl 5-[(4-chlorophenyl)sulfonylamino]-2,6-dimethyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-19(22)18-12(3)26-17-9-11(2)16(10-15(17)18)21-27(23,24)14-7-5-13(20)6-8-14/h5-10,21H,4H2,1-3H3 |
Clé InChI |
WEIGKCPBUXIPEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B15001761.png)

![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001772.png)

![5,6-bis(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15001779.png)
![1-[3-(1-adamantyl)-4-methoxybenzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B15001781.png)
![1-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001787.png)
![4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001821.png)
![2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001827.png)

![2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001840.png)
![7-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15001849.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
